N-(pyridin-4-yl)but-2-ynamide
Description
Structure
3D Structure
Properties
CAS No. |
1869766-13-1 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-pyridin-4-ylbut-2-ynamide |
InChI |
InChI=1S/C9H8N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,1H3,(H,10,11,12) |
InChI Key |
ABLPCOVUBUHFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1=CC=NC=C1 |
Purity |
94 |
Origin of Product |
United States |
Synthetic Methodologies for N Pyridin 4 Yl but 2 Ynamide and Its Derivatives
Direct Amination Approaches in Ynamide Synthesis
Direct amination represents a fundamental approach to constructing the N-C≡C bond of ynamides. This strategy involves the reaction of a nitrogen nucleophile with an electrophilic alkyne species. A notable method includes the use of hypervalent iodine reagents. For instance, the reaction of terminal alkynes with bis(sulfonyl)amine-derived aryliodonium acetates in 1,2-dichloroethane (B1671644) at 80 °C can produce aryl-substituted ynamides in good yields. thieme-connect.com Although this specific example focuses on aryl-substituted ynamides, the underlying principle of direct amination is a key concept in ynamide synthesis.
Another direct approach is the hydrative amination of activated alkynes. nih.gov While this method primarily targets the synthesis of α-amino acid derivatives, it showcases the direct addition of a nitrogen source across a carbon-carbon triple bond under mild, metal-free conditions. nih.gov This highlights the potential for developing direct amination protocols for a broader range of ynamides.
The reaction of lithiated amines with alkynyliodonium salts also serves as a direct route to ynamides. nih.gov This method, first described for ynamine synthesis, has been extended to produce a variety of ynamides with varying efficiencies. thieme-connect.com
Cross-Coupling Strategies Employing Pyridyl and Alkynyl Precursors
Cross-coupling reactions are powerful tools for forming the N-C≡C bond and are particularly relevant for synthesizing N-(pyridin-4-yl)but-2-ynamide. These methods typically involve the coupling of a nitrogen-containing fragment (like a pyridyl group) with an alkynyl partner. thieme-connect.com
Copper-Catalyzed Cross-Coupling: Copper catalysis has been instrumental in the development of general ynamide syntheses. thieme-connect.com One of the most significant breakthroughs was the copper-catalyzed cross-coupling of amides with alkynyl bromides. nih.govbrad.ac.uk Initial protocols often required harsh conditions and stoichiometric amounts of copper, but refinements have led to more efficient catalytic systems. nih.govbrad.ac.uk For example, the combination of copper(I) iodide (CuI) and ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline (B135089) facilitates the coupling of various amides with bromoalkynes or gem-dibromoalkenes. thieme-connect.comorgsyn.org
A general scheme for this transformation is the reaction of an amide with an alkynyl bromide in the presence of a copper catalyst and a base. This approach has been successfully applied to a wide range of nitrogen nucleophiles, including carbamates, oxazolidinones, and lactams. thieme-connect.com
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Sonogashira coupling, are standard methods for forming carbon-carbon bonds with alkynes. While direct Sonogashira coupling on ynamides can sometimes lead to dimerization, two-step procedures have been developed to achieve the desired cross-coupling. brad.ac.uk Another palladium-catalyzed approach involves the Suzuki-Miyaura coupling of β,β-dihaloenamides to synthesize disubstituted ynamides. brad.ac.uk Furthermore, Saá and coworkers have reported the palladium-catalyzed cross-coupling of in situ formed zinc ynamides with aryl iodides to produce C-substituted ynamides. nih.gov
The intramolecular carbopalladation of ynamides has also been explored as a route to various nitrogen heterocycles. academie-sciences.fr These cross-coupling strategies offer a versatile and modular approach to constructing complex ynamides, including those bearing a pyridyl moiety.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, and reaction temperature.
For copper-catalyzed aminations, the selection of the ligand can significantly impact the reaction's efficiency. For instance, the use of 1,10-phenanthroline with copper(II) sulfate (B86663) pentahydrate was found to be highly effective for the amination of bromoalkynes with a broad range of nitrogen nucleophiles. thieme-connect.com In other systems, N,N'-dimethylethylenediamine (DMEDA) has proven to be a successful ligand. orgsyn.org
The choice of base is also critical. Bases such as potassium phosphate (B84403) (K3PO4) and cesium carbonate (Cs2CO3) are commonly employed in these coupling reactions. thieme-connect.comorgsyn.org The solvent can influence solubility and reaction rates, with toluene (B28343) and 1,4-dioxane (B91453) being frequently used. thieme-connect.comorgsyn.org
A study on the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide derivatives highlighted the importance of optimizing the base and its amount to achieve high yields. researchgate.net Similarly, in the deprotection of a complex enamide, the choice of acid and solvent system was found to be critical in directing the reaction towards the desired product. bham.ac.uk These examples underscore the necessity of fine-tuning reaction parameters to achieve optimal outcomes in ynamide synthesis.
Table 1: Examples of Optimized Conditions in Ynamide Synthesis
| Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(II)SO4·5H2O | 1,10-phenanthroline | - | - | - | Good | thieme-connect.com |
| CuI | DMEDA | K3PO4 | Toluene | Reflux | Moderate to Good | thieme-connect.com |
| CuI | 1,10-phenanthroline | Cs2CO3 | THF | 80 | Fair to Good | orgsyn.org |
| [Fe(Fpda)(THF)]2 | - | LiAl(ORF)4 | - | - | - | researchgate.net |
| p-TsOH | - | - | Methanol | 62 | 75 | bham.ac.uk |
Note: This table presents examples of optimized conditions for various ynamide syntheses and may not be directly applicable to this compound without specific experimental validation.
Exploration of Sustainable and Green Chemistry Protocols for Preparation
The principles of green chemistry are increasingly influencing the design of synthetic routes for ynamides. This involves developing methods that are more atom-economical, use less hazardous reagents, and are more environmentally friendly. nih.govacs.org
One approach is the development of catalyst-free reactions. For instance, the halo-chalcogenation of ynamides has been achieved in toluene at room temperature without the need for a catalyst, oxidizing, or reducing agent, affording products in excellent yields with high atom economy. nih.gov The solvent in this protocol could also be recovered and reused, further enhancing its sustainability. nih.gov
Another strategy focuses on using water as a solvent or co-solvent. The use of water can accelerate reactions and provides a more environmentally benign alternative to organic solvents. acs.org Ynamide-mediated peptide synthesis has been shown to be compatible with green solvents. nih.gov
Furthermore, protocols that avoid column chromatography for purification are considered greener. A method for the hydrosulfenylation of ynamides using HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) allowed for the isolation of pure products by simple washing, and the HFIP could be recovered and recycled. rsc.org This protocol also boasted excellent green chemistry metrics, including 100% atom economy and a low E-factor. rsc.org
The development of one-step synthetic methods from inexpensive starting materials is another key aspect of green ynamide synthesis. nih.govacs.org Additionally, transition-metal-free and solvent-free conditions for amide synthesis have been reported, which could potentially be adapted for ynamide production. rsc.org These advancements pave the way for more sustainable and efficient syntheses of this compound and related compounds.
Chemical Reactivity and Mechanistic Investigations of N Pyridin 4 Yl but 2 Ynamide
Reactions Involving the Alkyne Moiety
The electron-rich and polarized nature of the ynamide triple bond is central to its diverse reactivity, allowing for the construction of complex molecular architectures.
Cycloaddition Chemistry (e.g., [2+2], [4+2], [4+3] Annulations)
Ynamides, including N-(pyridin-4-yl)but-2-ynamide, are excellent partners in cycloaddition reactions, providing access to a variety of heterocyclic and carbocyclic scaffolds. rsc.org These reactions are efficient methods for ring formation due to their high atom economy.
[4+2] Cycloadditions: Ynamides readily participate in Diels-Alder and hetero-Diels-Alder reactions. A notable example is the intramolecular inverse-electron-demand hetero-Diels-Alder (ihDA) reaction, which can be used to synthesize functionalized polycyclic aminopyridines. nih.gov In a broader context, gold(I)-catalyzed hetero-tetradehydro-Diels–Alder reactions between enynamides and cyanamides have been developed to afford diaminopyridines. rsc.org Theoretical studies have supported the utility of [4+2] cycloadditions of alkyne units for creating bicyclic aromatic and heteroaromatic products. researchgate.net
[2+2] Cycloadditions: The reaction pathway between [2+2] and [4+2] cycloadditions can be influenced by substitution on the ynamide. For instance, in reactions with o-quinone methides, terminally substituted ynamides have been shown to selectively undergo [2+2] cycloaddition to form 4-amino-2H-chromenes. rsc.org
| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Type |
| [4+2] Cycloaddition | Intramolecular diene | Thermal/Microwave | Polycyclic Aminopyridines |
| [4+2] Cycloaddition | 4-Vinylcoumarins | Thermal | Substituted Coumarins |
| [2+2] Cycloaddition | o-Quinone Methides | Thermal | 4-Amino-2H-chromenes |
Intermolecular Hydrofunctionalizations (e.g., Hydroamination, Hydroalkoxylation, Hydroarylation, Hydrogermylation)
The catalytic intermolecular hydrofunctionalization of ynamides is a powerful, atom-economical strategy for producing multi-substituted enamides with high levels of selectivity. rsc.orgkisti.re.kr These reactions involve the addition of an H-Y bond across the alkyne.
Hydroarylation: The addition of aryl groups across the ynamide triple bond has been achieved using various catalytic systems. A copper-catalyzed trans-hydroarylation of ynamides with boronic acids provides a regio- and stereoselective route to (E)-α,β-disubstituted enamides under mild conditions. nih.govacs.org Another approach involves a boron Lewis acid-catalyzed trans-hydroarylation with hydroxyarenes, which also proceeds with high selectivity. acs.org These methods stand as attractive alternatives to traditional strategies that often yield cis-addition products. acs.org
Hydroalkoxylation and Hydroamination: While specific examples for this compound are not detailed, the general reactivity of ynamides suggests susceptibility to these transformations. The addition of alcohols (hydroalkoxylation) and amines (hydroamination) to ynamides can be catalyzed by various transition metals or proceed under metal-free conditions, typically yielding functionalized enamides or N,O-acetals. researchgate.netnih.gov
| Reaction Type | Reagent | Catalyst | Selectivity | Product |
| Hydroarylation | Arylboronic Acid | Copper Catalyst | High Regio- and Stereoselectivity | (E)-α,β-Disubstituted Enamide |
| Hydroarylation | Hydroxyarene | Boron Lewis Acid | trans-selective | (E)-β-Aryl Enamide |
| Hydroalkoxylation | Alcohol | N-Heteroarenium Iodide | - | N,O-Acetal |
Transition Metal-Catalyzed Transformations (e.g., Gold-Catalyzed Reactions, Carbene Formation)
Transition metals, particularly gold, have been instrumental in unlocking novel transformations of ynamides. brad.ac.uk Gold catalysts are highly π-acidic and effectively activate the alkyne moiety towards nucleophilic attack, often leading to the formation of α-oxo gold carbene intermediates.
Gold-Catalyzed Reactions: Gold catalysis enables a range of oxidative cyclizations and annulations. For example, gold-catalyzed reactions of N-aryl ynamides with benzisoxazoles can construct complex 6H-indolo[2,3-b]quinoline cores. rsc.org A key mechanistic feature of gold-catalyzed ynamide chemistry is the formation of electrophilic α-oxo gold carbenes from the reaction of a gold-activated alkyne with an oxidant, such as an N-oxide. acs.org These carbenes can then undergo subsequent reactions, such as Mannich-type additions or cyclizations, to build molecular complexity in a single step. acs.orgrsc.org Gold-catalyzed dehydro-Diels-Alder reactions of ynamide derivatives have also been studied, revealing a dual gold catalysis mechanism for certain transformations. nih.gov
Carbene Formation and Subsequent Reactions: The in situ generation of α-oxo metal carbenes is a common theme in the transition metal-catalyzed chemistry of ynamides. nih.gov These reactive intermediates can be trapped intermolecularly or intramolecularly. For instance, an efficient gold-catalyzed oxidative cyclization of amide-alkynes proceeds through a sequence of alkyne oxidation, carbene/alkyne metathesis, and donor/donor carbene oxidation to furnish functionalized γ-lactams. rsc.org
| Catalyst System | Oxidant/Reactant | Key Intermediate | Product Type |
| Gold(I) Catalyst | Quinoline N-Oxide / 1,3,5-Triazinane | α-Oxo Gold Carbene | Functionalized Fluorenes |
| Gold(I) Catalyst | Benzisoxazole | Gold Carbene | 6H-Indolo[2,3-b]quinolines |
| Gold(I) Catalyst | Internal Amide | α-Oxo Gold Carbene | Functionalized γ-Lactams |
Oxidative Transformations of the Alkyne
The alkyne moiety of this compound can be directly oxidized to form 1,2-dicarbonyl compounds, specifically α-ketoamides. These transformations can be achieved using both metal-catalyzed and metal-free methods.
A prominent metal-free protocol involves the use of pyridine-N-oxides as the oxidant with molecular iodine (I₂) as the catalyst. organic-chemistry.org This system facilitates a rapid and efficient dioxygenation of ynamides at room temperature to yield the corresponding α-ketoamides. The reaction is believed to proceed through a closed-shell pathway where an iodonium species activates the alkyne. organic-chemistry.org
In metal-catalyzed systems, silver(I) in combination with potassium persulfate (K₂S₂O₈) can mediate the selective oxidation of the alkyne in ynamide-yne frameworks, leading to indole-tethered 1,2-dicarbonyl compounds through a process involving structural reshuffling. nih.gov Other transition metals like ruthenium can also catalyze oxidative transformations. For example, the CpRuCl(PPh₃)₂ complex catalyzes the oxidative amidation of terminal alkynes using 4-picoline N-oxide as the oxidant, which proceeds via the formation of a metal vinylidene that is oxidized to a ketene intermediate before being trapped by an amine. cdmf.org.br Copper and platinum catalysts have also been employed for the oxofunctionalization of ynamides using pyridine-N-oxide. ccspublishing.org.cn
Transformations at the Pyridine (B92270) Ring
The pyridine nitrogen atom provides a secondary site for reactivity, allowing for functionalization that modifies the electronic properties and solubility of the molecule without altering the core ynamide structure.
Functionalization via N-Oxidation and Quaternization Strategies
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). The N-oxidation of arylamines is a well-established metabolic process and can be readily achieved synthetically. nih.gov The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its role as a potential ligand or directing group in subsequent reactions.
Quaternization: The pyridine nitrogen is nucleophilic and can undergo a quaternization reaction with alkyl halides. This reaction, known as the Menshutkin reaction, is a classic SN2 process where the tertiary amine of the pyridine ring attacks the alkyl halide, displacing the halide and forming a quaternary ammonium salt. mdpi.com The reaction is often favored in polar aprotic solvents like acetonitrile. mdpi.com This functionalization introduces a permanent positive charge onto the pyridine ring, which can be used to alter the physical properties of the molecule, such as its solubility, or to introduce a new functional handle for further elaboration.
Metalation and Site-Selective C-H Activation Methodologies
The pyridine ring of this compound presents several sites for potential C-H activation, a powerful tool for the direct introduction of functional groups. The nitrogen atom of the pyridine ring can act as a directing group, facilitating the metalation and subsequent functionalization of adjacent C-H bonds. While direct experimental data for this compound is not available, extensive research on similar N-pyridyl amides and related pyridine derivatives provides a strong basis for predicting its reactivity.
Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are instrumental in directing C-H activation. rsc.orgrsc.orgresearchgate.netrsc.orgacs.org The coordination of the pyridine nitrogen to the metal center is a crucial initial step, bringing the catalyst into proximity with the C-H bonds of the pyridine ring. For a 4-substituted pyridine like this compound, the C-H bonds at the C3 and C5 positions are the most likely targets for activation.
The regioselectivity of C-H activation is influenced by several factors, including the nature of the catalyst, ligands, and reaction conditions. In many instances of directed C-H activation on pyridine rings, functionalization occurs at the ortho position (C3 and C5) to the directing group. acs.orgnih.govchemrxiv.orgbeilstein-journals.org
Table 1: Predicted Site-Selective C-H Activation Reactions of this compound Based on Analogous Systems
| Catalyst/Reagent System | Predicted Reaction Type | Probable Site of Functionalization | Analogous System Studied |
| Pd(OAc)₂ / Oxidant | Arylation | C3/C5 | N-aryl-2-aminopyridines rsc.org |
| [RhCp*Cl₂]₂ / AgSbF₆ | Alkenylation | C3/C5 | 2-Phenylpyridines |
| Ir(I) complexes | Borylation | C3/C5 | Pyridine derivatives acs.orgnih.gov |
| nBuLi / Li-aminoalkoxide | Lithiation | C3/C5 | Substituted pyridines acs.orgresearchgate.net |
Reactivity of the Amide Linkage
The amide bond in this compound is generally stable but can undergo selective transformations under specific chemical conditions. These reactions can lead to the cleavage of the amide bond or its functionalization, providing pathways to novel molecular architectures.
Selective Cleavage and Functionalization Pathways
Hydrolysis: The most fundamental reaction of the amide linkage is hydrolysis, which results in the cleavage of the C-N bond to yield a carboxylic acid (but-2-ynoic acid) and an amine (4-aminopyridine). This process is typically catalyzed by acid or base. Computational studies on related imine systems suggest that transition metals like palladium can also catalyze the hydrolysis of C-N bonds, with the pyridine nitrogen potentially playing a role in coordinating the metal and facilitating the reaction. mdpi.com
Reduction: The amide functionality can be reduced to an amine. A variety of reducing agents can be employed for this transformation. For instance, rhodium-catalyzed hydrosilylation has been shown to be an effective method for the reduction of amides to amines under mild conditions. nih.gov Applying such a method to this compound would be expected to yield N-(but-2-yn-1-yl)pyridin-4-amine.
Ynamide-Mediated Amide Bond Formation: Computational studies have elucidated the mechanism of ynamide-mediated amide bond formation, which proceeds through the hydrocarboxylation of the ynamide to form a reactive intermediate. rsc.org This intermediate can then react with an amine. This suggests that the amide bond in this compound could potentially be exchanged under appropriate conditions, although this would represent a retro-synthesis.
Analysis of Regioselectivity and Stereoselectivity in Complex Transformations
The ynamide moiety in this compound is a highly versatile functional group that can participate in a wide range of transformations, often with a high degree of regio- and stereoselectivity. The inherent polarization of the ynamide triple bond, with the nitrogen atom donating electron density, typically leads to electrophilic attack at the β-carbon and nucleophilic attack at the α-carbon. However, this inherent regioselectivity can be influenced and even reversed by various factors. acs.org
Carboboration: The reaction of ynamides with aryldichloroboranes has been shown to proceed with complete regio- and stereoselectivity to afford β-boryl-β-alkyl/aryl α-aryl substituted enamides. nih.gov This catalyst-free 1,2-carboboration is proposed to occur via a keteniminium-type zwitterion.
Cycloaddition Reactions: Ynamides are excellent partners in cycloaddition reactions, leading to the formation of various heterocyclic structures. The regioselectivity of these reactions is a key consideration. For instance, the [3+2] cycloaddition between ynamides and pyridine-N-aminides catalyzed by a gold complex proceeds with high regioselectivity to yield functionalized 1,3-oxazoles. researchgate.net
Rearrangements: Ynamides can undergo various rearrangement reactions, often with a high degree of stereocontrol. For example, a palladium-catalyzed auto-tandem catalytic, branched-selective rearrangement of substituted N-alloc-N-allyl ynamides has been developed to produce complex nitrile products with excellent diastereoselectivity. nsf.gov
Table 2: Predicted Regio- and Stereoselective Reactions of the Ynamide Moiety in this compound
| Reaction Type | Reagents | Predicted Product Type | Key Selectivity | Analogous System Studied |
| Carbosilylation | Allylic trimethylsilanes / TMSNTf₂ | (Z)-α-allyl-β-silylenamide | Regio- and stereoselective | Tosylynamides unirioja.esacs.org |
| [3+2] Cycloaddition | Oxadiazolones / Tf₂NH | 5-Aminoimidazole | Regioselective | Terminally unsubstituted ynamides rsc.org |
| Aldol-type Reaction | Aldehydes / Lewis acid | β-Hydroxy enamide | Stereoselective (anti) | N-tosyl ynamides nih.gov |
Detailed Mechanistic Elucidation of Key Reactions through Experimental Probes
While specific mechanistic studies on this compound are not available, insights can be drawn from experimental and computational investigations of related systems. These studies often employ kinetic isotope effects (KIE), in-situ spectroscopy, and computational modeling to unravel reaction pathways.
C-H Activation Mechanisms: For the C-H activation of pyridines, experimental and theoretical studies on iridium-catalyzed reactions have identified a boryl-directed oxidative addition mechanism. acs.orgnih.govchemrxiv.org Kinetic studies, including KIE experiments, have been crucial in determining the rate-limiting step in such transformations. For example, in the titanium-mediated ring-opening of pyridine, kinetic studies suggested that α-hydrogen abstraction is the rate-determining step. illinois.edu
Ynamide Reactivity Mechanisms: The divergent reactivity of ynamides with azides has been rationalized through extensive density functional theory (DFT) analyses and mechanistic experiments. rsc.orgnih.gov These studies have identified key keteniminium intermediates that control the reaction outcome. Similarly, computational studies on ynamide-mediated amide bond formation have detailed the hydrocarboxylation and subsequent aminolysis steps, highlighting the catalytic role of the carboxylic acid. rsc.org
Probing Reaction Intermediates: In many transition metal-catalyzed reactions involving pyridyl-containing substrates, the formation of metallacyclic intermediates is a key mechanistic feature. These intermediates can often be isolated or detected spectroscopically, providing direct evidence for the proposed reaction pathway. For instance, in palladium-catalyzed reactions of N-aryl-2-aminopyridines, the formation of an arylpalladium π-complex has been proposed as a key intermediate. rsc.org
Derivatization Strategies and Scaffold Construction Utilizing N Pyridin 4 Yl but 2 Ynamide
Synthesis of Novel Ynamide Analogs with Varied Substituents on the Pyridine (B92270) Ring and Alkynyl Chain
The generation of diverse molecular scaffolds from N-(pyridin-4-yl)but-2-ynamide begins with the synthesis of analogs bearing different substituents. Modifications can be introduced on both the pyridine ring and the alkynyl chain, allowing for fine-tuning of the molecule's steric and electronic properties for subsequent transformations.
Pyridine Ring Modification: The synthesis of analogs with varied substituents on the pyridine ring typically involves starting with appropriately substituted 4-aminopyridines. These precursors can then be coupled with a suitable but-2-ynamide (B6235448) synthon. A common method is the Buchwald-Hartwig amination, which allows for the coupling of aryl amines with various partners. For instance, substituted 2-aminopyridines have been successfully arylated using palladium catalysts to create N-aryl-pyrimidin-2-amine derivatives, a strategy adaptable for ynamide synthesis mdpi.com.
Alkynyl Chain Modification: Variation of the alkynyl chain is often achieved by employing different terminal alkynes in the ynamide synthesis. A general and widely used method for ynamide preparation is the copper-catalyzed coupling of N-H amides with 1,1-dibromo-1-alkenes followed by elimination. This allows for the introduction of various groups at the terminus of the alkyne. Another approach involves the amidative cross-coupling of terminal alkynes with amides, providing a direct route to the desired ynamide structure. These methods offer broad functional group tolerance, enabling the synthesis of a library of ynamide analogs with diverse alkyl, aryl, or silyl groups on the alkynyl chain.
The table below summarizes synthetic strategies for generating diverse this compound analogs.
| Modification Site | Synthetic Strategy | Precursors | Example Substituents (R) |
| Pyridine Ring | Palladium-catalyzed N-arylation | Substituted 4-aminopyridines, But-2-ynoic acid derivative | -CH₃, -Cl, -OCH₃, -CF₃ |
| Alkynyl Chain | Copper-catalyzed coupling | 4-Aminopyridine, Substituted 1,1-dibromo-1-alkenes | Phenyl, Triisopropylsilyl (TIPS), Cyclohexyl |
| Alkynyl Chain | Amidative cross-coupling | 4-Aminopyridine, Substituted terminal alkynes | tert-Butyl, Thiophenyl |
These derivatization strategies provide access to a wide array of ynamide building blocks, each with unique potential for further chemical exploration.
Construction of Fused and Bridged Nitrogen Heterocycles via Intramolecular Cyclizations
Intramolecular cyclization of ynamides is a powerful and atom-economical strategy for constructing complex nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products mdpi.comnih.gov. This compound and its derivatives are excellent substrates for these transformations, where the pyridine ring or a substituent can act as an internal nucleophile, leading to fused or bridged ring systems.
Fused Heterocycles: The synthesis of fused heterocycles, such as imidazo[1,2-a]pyridines, can be achieved through the intramolecular cyclization of appropriately functionalized ynamides rsc.org. In a typical reaction, the ynamide alkyne is activated by a transition metal catalyst (e.g., palladium, gold) or a Brønsted/Lewis acid researchgate.net. This activation renders the alkyne susceptible to nucleophilic attack by the pyridine nitrogen. For this compound, this would involve an initial protonation or metal coordination to the alkyne, followed by a 6-endo-dig cyclization, a process that has been demonstrated in related yne-ynamide systems to form dihydropyridinones nih.gov. This pathway leads to the formation of a new six-membered ring fused to the original pyridine core.
Bridged Heterocycles: The construction of bridged nitrogen heterocycles represents a greater synthetic challenge. This can be accomplished by designing ynamide precursors with a tethered nucleophile on the amide nitrogen or the alkynyl chain. An intramolecular reaction between the ynamide and the tethered group can generate a bridged scaffold. For example, Brønsted acid-catalyzed cyclization of ene-ynamides has been shown to produce medium-sized nitrogen heterocycles researchgate.net. A similar strategy involving a tethered alkene or arene on the butynyl chain of an N-pyridinyl ynamide could initiate a cyclization cascade, ultimately forming a bridged structure.
The following table details various intramolecular cyclization approaches using ynamide precursors.
| Reaction Type | Catalyst/Reagent | Key Intermediate | Resulting Scaffold |
| Palladium-Catalyzed Halocyclization | Pd(PPh₃)₄, CuX₂ | Vinylpalladium species | Fused halo-oxazolones nih.gov |
| Brønsted Acid-Promoted Arene Cyclization | Brønsted Acid (e.g., TfOH) | Keteniminium ion | Fused quinolines researchgate.net |
| Thiolative 6-endo-dig Cyclization | Methanesulfonic acid, Thiol | Ketene-N,O-acetal | Fused thiodihydropyridinones nih.gov |
These intramolecular strategies provide efficient routes to complex heterocyclic systems that would be difficult to assemble through traditional intermolecular methods.
Expanding Molecular Complexity through Cascade and Tandem Reaction Sequences
Cascade and tandem reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient means of rapidly increasing molecular complexity from simple starting materials nih.gov. Ynamides are particularly well-suited for these reaction sequences due to their ability to participate in a variety of transformations acs.orgresearchgate.net.
One powerful strategy involves a tandem sequence combining an intermolecular reaction with an intramolecular cyclization. For example, a reaction could be initiated by the addition of a nucleophile to the ynamide's triple bond. The resulting intermediate, such as a ketenimine or enamine, can then undergo a subsequent intramolecular cyclization. A tandem aza-Claisen rearrangement followed by a carbocyclization has been reported for N-allyl ynamides, leading to cyclopentenimines nih.gov.
Another approach involves oxidation-initiated tandem reactions. For instance, copper-catalyzed oxidation of an ynamide can generate a reactive intermediate that subsequently undergoes a C-H functionalization or carbene metathesis, leading to diverse heterocyclic products like isoquinolones and β-carbolines acs.orgresearchgate.net. Applying this to a substrate like this compound could lead to novel polycyclic aromatic systems containing the pyridine motif.
A benzannulation/ring-closing metathesis tandem strategy provides a route to highly substituted benzofused nitrogen heterocycles nih.gov. This process involves the reaction of an ynamide with a cyclobutenone to form a substituted aniline derivative, which then undergoes ring-closing metathesis to generate the final heterocyclic ring. This demonstrates the potential of ynamides to serve as linchpins in multi-step, complexity-building transformations.
The table below outlines examples of cascade reactions involving ynamides.
| Cascade/Tandem Reaction | Key Steps | Catalyst System | Complex Scaffold Produced |
| Aza-Claisen/Carbocyclization | 1. Aza-Claisen Rearrangement2. Intramolecular Carbocyclization | Pd(PPh₃)₄ or Thermal | Fused/Spirocyclic Imines nih.gov |
| Oxidation/C-H Functionalization | 1. Ynamide Oxidation2. Intramolecular C-H Functionalization | Zinc or Copper Catalyst | Isoquinolones, β-Carbolines researchgate.net |
| Benzannulation/Ring Closing Metathesis | 1. Pericyclic Benzannulation2. Ring Closing Metathesis | None / Grubbs Catalyst | Benzofused Azepines/Azocines nih.gov |
These sophisticated reaction sequences highlight the synthetic utility of this compound as a versatile platform for the efficient construction of diverse and complex nitrogen-containing molecular architectures.
Advanced Structural and Spectroscopic Probes for N Pyridin 4 Yl but 2 Ynamide Research
Spectroscopic Elucidation of Reaction Intermediates and Transient Species
The study of reaction mechanisms involving N-(pyridin-4-yl)but-2-ynamide relies on the detection and characterization of short-lived intermediates and transient species. Ynamides are known to participate in a wide array of transformations, including cycloadditions, radical reactions, and oxidations, often proceeding through highly reactive intermediates. researchgate.netrsc.org
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for monitoring reactions in real-time. wiley.com By setting up a reaction directly within an NMR spectrometer, it is possible to observe the disappearance of starting materials, the appearance of products, and the transient formation of intermediates that may be present in detectable concentrations. For ynamide reactions, this could involve identifying species like keteniminium ions, which are proposed intermediates in acid-catalyzed transformations. researchgate.net
For much faster processes, transient absorption spectroscopy (TAS) is employed. youtube.comemory.edu This pump-probe technique allows for the observation of species with lifetimes on the order of picoseconds to nanoseconds. rsc.org In the context of this compound, TAS could be used to study photoinduced reactions, where an initial "pump" laser pulse excites the molecule, and a subsequent "probe" pulse monitors the absorption spectrum of the resulting excited states or any radical ions formed. princeton.eduedinst.com For instance, studies on the oxidation of ynamides suggest the formation of intermediates like push-pull carbenes or electronically biased oxirenes, which are prime candidates for detection by TAS. nih.gov Similarly, radical-mediated functionalization of ynamides involves vinyl radical intermediates whose formation and decay can be tracked kinetically. researchgate.netnih.govspringernature.com
| Technique | Timescale | Potential Intermediates for Ynamides |
| In-situ NMR | Seconds to Hours | Keteniminium ions, stable reaction adducts |
| Transient Absorption | Picoseconds to Milliseconds | Excited singlet/triplet states, radical cations/anions, carbenes, vinyl radicals |
This table presents common techniques and potential intermediates relevant to the study of ynamide reactivity.
Solid-State Structural Analysis (X-ray Crystallography) for Understanding Intermolecular Interactions and Ligand Design
Single-crystal X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as pyridine (B92270) carboxamides, allows for a robust prediction of its intermolecular interactions. scirp.orgresearchgate.net
The structure of this compound contains key functional groups capable of forming strong intermolecular interactions: the amide N-H group acts as a hydrogen-bond donor, while the amide carbonyl oxygen and the pyridine nitrogen atom are effective hydrogen-bond acceptors. researchgate.net It is therefore highly probable that the crystal packing of this compound would be dominated by a network of hydrogen bonds. Specifically, strong N-H···O hydrogen bonds would likely form chains or dimers involving the amide groups of adjacent molecules. researchgate.net Furthermore, N-H···N hydrogen bonds to the pyridine nitrogen are also possible, leading to more complex three-dimensional networks. nih.gov
Beyond classical hydrogen bonds, weaker interactions such as C-H···O and π-π stacking between pyridine rings are expected to play a significant role in stabilizing the crystal lattice. researchgate.net Understanding these non-covalent interactions is paramount for ligand design in medicinal chemistry and materials science. The specific geometry and directionality of these bonds dictate how the molecule will interact with a biological target or self-assemble into a supramolecular architecture.
Table of Typical Hydrogen Bond Geometries in Pyridine Carboxamides
| Interaction Type | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|
| N-H···O | 2.85 - 3.10 | 1.90 - 2.20 | 150 - 175 |
| N-H···N | 2.95 - 3.20 | 2.00 - 2.30 | 160 - 180 |
| C-H···O | 3.10 - 3.50 | 2.20 - 2.60 | 130 - 160 |
Data is generalized from published crystal structures of related pyridine carboxamide compounds. D = Donor atom (N or C), A = Acceptor atom (O or N). scirp.orgresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Analysis and Dynamics
While standard ¹H and ¹³C NMR are used for routine structural confirmation, advanced NMR techniques are required to probe the conformational preferences and dynamic processes of this compound in solution.
A key dynamic feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double-bond character arising from resonance. nanalysis.com This restricted rotation often leads to the observation of distinct NMR signals for atoms in different conformational environments at low temperatures. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary tool for quantifying the energy barrier to this rotation. nih.gov As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal. nanalysis.com By analyzing the line shapes at different temperatures, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated. Studies on isonicotinamide, a very close structural analogue, have determined an activation enthalpy (ΔH‡) of +14.1 kcal/mol for this amide bond rotation. nih.govresearchgate.net
Comparison of Amide Rotational Barriers in Pyridine Carboxamides
| Compound | Activation Enthalpy (ΔH‡, kcal/mol) |
|---|---|
| Picolinamide (2-pyridyl) | 18.3 ± 0.4 |
| Nicotinamide (3-pyridyl) | 12.9 ± 0.3 |
| Isonicotinamide (4-pyridyl) | 14.1 ± 0.2 |
Data obtained from dynamic NMR studies, highlighting the influence of the nitrogen position on the rotational barrier. nih.govresearchgate.net
To determine the preferred three-dimensional conformation in solution, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. libretexts.org NOESY detects correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. acdlabs.commdpi.com For this compound, NOESY experiments could reveal spatial proximity between the protons of the butynamide chain and the protons on the pyridine ring, thereby establishing the preferred orientation of the amide substituent relative to the ring. nih.govarxiv.org
Electronic Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Transitions and Photophysical Behavior in Non-Biological Contexts
Electronic spectroscopy provides insight into the electronic structure and photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. wu.ac.th
The conjugated system, which includes the pyridine ring, the amide group, and the alkyne, will give rise to intense π → π* transitions, likely in the range of 250-300 nm. wu.ac.th The lone pairs of electrons on the amide oxygen and pyridine nitrogen will be responsible for the lower-energy, and typically less intense, n → π* transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism.
Hypothetical UV-Vis Data for this compound in Different Solvents
| Solvent | Transition | λmax (nm) |
|---|---|---|
| Hexane (Non-polar) | π → π | ~270 |
| n → π | ~310 | |
| Ethanol (Polar, Protic) | π → π | ~275 |
| n → π | ~305 |
This table presents expected trends based on data for analogous pyridine and amide compounds. A red shift (to longer wavelength) is expected for π → π transitions and a blue shift (to shorter wavelength) for n → π* transitions with increasing solvent polarity. wu.ac.th*
Fluorescence spectroscopy can be used to study the molecule's emissive properties upon excitation. While simple amides are often non-fluorescent, the extended conjugation in this compound, particularly through the ynamide linkage, may result in emissive behavior. Studies on other functionalized ynamides have shown that they can be fluorescent, with their emission properties, including quantum yield and lifetime, being highly dependent on their molecular structure and environment. nih.gov Any observed fluorescence would likely be sensitive to solvent polarity and the potential for hydrogen bonding, which can affect the energy gap between the ground and excited states.
Theoretical and Computational Studies of N Pyridin 4 Yl but 2 Ynamide Chemistry
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like N-(pyridin-4-yl)but-2-ynamide. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
The electronic properties of this compound would be influenced by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating ynamide moiety. DFT calculations can quantify this by determining key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they indicate the regions of the molecule most likely to participate in chemical reactions. For this compound, the HOMO is expected to be localized on the ynamide nitrogen and the adjacent carbon-carbon triple bond, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack.
The calculated HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller energy gap generally correlates with higher reactivity. In a study of pyridine amide derivatives, DFT calculations have been used to show that the frontier orbitals are distributed around the pyridine ring and the carbonyl and amino groups, which act as active centers mdpi.com.
Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the carbonyl oxygen, indicating their role as hydrogen bond acceptors, and a positive potential around the amide proton.
Illustrative Data Table: Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound (Projected) | -6.5 | -1.2 | 5.3 | 3.5 |
| Pyridine-4-carboxamide | -7.1 | -0.9 | 6.2 | 4.1 |
| N-phenylpropiolamide | -6.8 | -1.5 | 5.3 | 3.2 |
Note: Data for this compound is projected based on trends observed in related structures.
Computational Exploration of Reaction Mechanisms and Energy Landscapes, including Transition State Analysis
Computational chemistry provides a powerful lens through which to explore the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this approach can be used to understand its reactivity in various chemical transformations.
Ynamides are known to participate in a wide range of reactions, including cycloadditions and reactions with nucleophiles and electrophiles. Computational studies on ynamide-mediated amide bond formation have elucidated the reaction mechanism, revealing a concerted aminolysis pathway promoted by hydrogen bonding rsc.org. Similarly, the mechanism of gold-catalyzed dehydro-Diels-Alder reactions of ynamide derivatives has been investigated through a combination of experimental and computational methods, revealing a dual gold catalysis mechanism nih.govresearchgate.net.
For this compound, a key reaction to investigate would be its behavior in cycloaddition reactions. DFT calculations could be employed to map the potential energy surface for such a reaction, identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies would provide quantitative insights into the reaction kinetics.
Transition state analysis is a critical component of these studies. By locating the transition state structure and calculating its vibrational frequencies, it is possible to confirm that it represents a true saddle point on the potential energy surface (characterized by a single imaginary frequency). The geometry of the transition state reveals the atomic arrangements at the point of highest energy, offering a snapshot of the bond-breaking and bond-forming processes.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical [2+2] Cycloaddition Reaction of this compound
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Cycloaddition | 0.0 | 25.3 | -15.8 | 25.3 |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms.
Prediction of Spectroscopic Parameters for Validation with Advanced Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
The vibrational frequencies in the IR spectrum can be calculated by performing a frequency analysis on the optimized geometry of the molecule. These calculated frequencies, when appropriately scaled to account for systematic errors in the computational method, can be compared with the experimental IR spectrum to aid in the assignment of vibrational modes. For pyridine derivatives, DFT calculations have been shown to provide vibrational spectra that are in good agreement with experimental data researchgate.net.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can be correlated with experimental values to confirm the molecular structure. Theoretical calculations of NMR chemical shifts have been successfully applied to various pyridinyl and pyrimidinyl phosphonates .
The prediction of UV-Vis spectra is achieved through Time-Dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions between molecular orbitals. These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions of the molecule.
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for a Pyridine Derivative
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1670 cm⁻¹ |
| ¹H NMR (amide N-H) | 8.5 ppm | 8.3 ppm |
| ¹³C NMR (carbonyl C) | 165 ppm | 163 ppm |
| UV-Vis λmax | 275 nm | 272 nm |
Note: This table illustrates the typical agreement between calculated and experimental spectroscopic data for a related pyridine derivative.
Molecular Dynamics Simulations for Conformational Analysis and Investigation of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions in different environments, such as in solution or in the solid state.
The conformational landscape of this compound can be explored by running MD simulations over a period of time and analyzing the resulting trajectory. This can reveal the preferred conformations of the molecule and the energy barriers between them. The flexibility of the butynamide side chain and its orientation relative to the pyridine ring are key conformational features that can be investigated. Classical molecular dynamics simulations have been used to study the structure and dynamics of organic molecular crystals, reproducing molecular and crystal structures well in many cases rsc.org.
MD simulations are also well-suited for studying intermolecular interactions. In a simulation box containing multiple molecules of this compound and a solvent, the interactions between the solute molecules and between the solute and solvent can be analyzed. This can reveal information about hydrogen bonding patterns, π-π stacking interactions between pyridine rings, and solvation effects. Studies on pyridine-2-carboxamide derivatives have shown how amide hydrogen bonding and π-π interactions control the extended structures in the solid state nih.gov. The interactions of amide groups are crucial in various chemical and biological systems, and MD simulations can elucidate these interactions in detail aps.orgnih.gov.
Illustrative Data Table: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation of this compound in Water
| Interaction Type | Average Distance (Å) | Occurrence (%) |
| N-H···O (amide-water) | 2.9 | 85 |
| C=O···H-O (amide-water) | 2.8 | 92 |
| Pyridine N···H-O (pyridine-water) | 2.7 | 95 |
| π-π stacking (pyridine-pyridine) | 3.5 | 15 |
Note: This data is hypothetical and illustrates the type of quantitative information that can be extracted from MD simulations.
Applications of N Pyridin 4 Yl but 2 Ynamide in Non Biological Chemical Sciences
Role as a Versatile Building Block and Synthon in Complex Organic Synthesis
N-(pyridin-4-yl)but-2-ynamide serves as a highly versatile synthon in the construction of complex organic molecules, particularly nitrogen-containing heterocycles. The ynamide moiety, characterized by a nitrogen atom attached to a carbon-carbon triple bond, exhibits a unique reactivity profile that allows for a variety of chemical transformations.
The electron-donating nature of the nitrogen atom polarizes the alkyne, making it susceptible to attack by both electrophiles and nucleophiles. This dual reactivity allows this compound to participate in a range of cycloaddition reactions, which are powerful methods for constructing cyclic compounds. For instance, ynamides are known to undergo [4+2] cycloadditions, such as the Diels-Alder reaction, where they can act as dienophiles. A notable application is in the inverse-electron-demand hetero-Diels-Alder reactions with electron-deficient dienes, providing a direct route to substituted aminopyridine scaffolds. This strategy is particularly valuable for the synthesis of complex alkaloids and pharmaceutical intermediates.
Furthermore, the ynamide functionality can be readily transformed into other useful functional groups. For example, hydration of the alkyne can lead to the formation of β-keto amides, which are important precursors for various heterocyclic systems. The presence of the pyridine (B92270) ring in this compound also offers a site for further functionalization, such as N-alkylation or metal-catalyzed cross-coupling reactions, thereby expanding its synthetic utility.
A summary of representative cycloaddition reactions involving ynamides is presented in the table below:
| Reaction Type | Reactant | Product | Catalyst/Conditions |
| [4+2] Cycloaddition | Electron-deficient diene | Substituted aminopyridine | Thermal or Lewis acid catalysis |
| [3+2] Cycloaddition | Azide | Triazole | Copper or Ruthenium catalysis |
| [2+2] Cycloaddition | Alkene | Cyclobutene derivative | Photochemical conditions |
Development as a Ligand Precursor in Homogeneous Catalysis (e.g., Gold, Copper, Palladium Systems)
The pyridine nitrogen atom in this compound possesses a lone pair of electrons that can readily coordinate to transition metals, making it an excellent candidate as a ligand precursor in homogeneous catalysis. The combination of the pyridinyl group and the ynamide functionality allows for the design of novel ligands with unique electronic and steric properties, which can influence the activity and selectivity of catalytic reactions.
In gold catalysis , ynamides are well-established substrates for a variety of transformations, including cyclization and rearrangement reactions. The pyridine moiety in this compound can act as a directing group, bringing the gold catalyst in close proximity to the alkyne and facilitating specific reaction pathways. This can lead to the regioselective synthesis of complex heterocyclic structures.
In copper-catalyzed reactions , ligands containing pyridine units are widely used to stabilize the copper center and modulate its reactivity. This compound can serve as a precursor to bidentate or tridentate ligands through modification of the butynamide chain. These copper complexes can be active in a range of reactions, including atom transfer radical polymerization (ATRP), click chemistry, and cross-coupling reactions.
Palladium catalysis is another area where pyridine-containing ligands are of paramount importance. The coordination of the pyridine nitrogen to palladium can influence the outcome of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. By incorporating this compound into more complex ligand architectures, it is possible to fine-tune the electronic environment around the palladium center, leading to enhanced catalytic performance.
The following table summarizes the role of pyridinyl ligands in various catalytic systems:
| Metal Catalyst | Common Reaction Types | Role of Pyridinyl Ligand |
| Gold (Au) | Cycloisomerization, rearrangement | Directing group, stabilization of catalytic species |
| Copper (Cu) | ATRP, click chemistry, cross-coupling | Ligand for catalyst stabilization and activity modulation |
| Palladium (Pd) | Suzuki, Heck, Sonogashira couplings | Control of electronic and steric properties of the catalyst |
Integration into Functional Materials and Polymeric Architectures (e.g., Supramolecular Chemistry, Optoelectronic Applications)
The rigid structure of the pyridine ring and the linear alkyne unit in this compound make it an attractive building block for the construction of functional materials and polymers.
In supramolecular chemistry , the pyridine nitrogen can participate in hydrogen bonding and metal coordination, leading to the formation of well-defined self-assembled structures. These supramolecular assemblies can exhibit interesting properties, such as guest encapsulation and stimuli-responsive behavior. The ynamide group can also be utilized for post-assembly modification, allowing for the introduction of additional functionalities.
The incorporation of this compound into polymeric architectures can impart desirable properties to the resulting materials. The pyridine moiety can enhance the thermal stability and solubility of polymers. Furthermore, the conjugated system of the pyridine ring and the alkyne can contribute to interesting optoelectronic properties . Polymers containing such units may exhibit fluorescence and have potential applications in organic light-emitting diodes (OLEDs) and sensors. For instance, coordination of the pyridine nitrogen to metal ions can lead to the formation of metallopolymers with tunable luminescent properties.
The use of pyridinyl-containing ligands in the construction of metal-organic frameworks (MOFs) is another promising area. The directional coordination of the pyridine nitrogen to metal centers allows for the predictable assembly of porous crystalline materials. These MOFs can have applications in gas storage, separation, and catalysis. While the direct use of this compound in MOF synthesis is not yet widely reported, its structural motifs are highly relevant to the design of new linkers for functional MOFs.
Concluding Remarks and Future Research Perspectives
Summary of the Current Research Landscape and Key Findings
N-(pyridin-4-yl)but-2-ynamide is a specific ynamide that, despite the growing interest in the broader class of ynamides, has not been the subject of extensive dedicated research. The current understanding of this compound is largely extrapolated from the well-documented chemistry of other N-aryl and N-heteroaryl ynamides. Key findings in the general field of ynamide chemistry indicate that these compounds are versatile building blocks in organic synthesis due to the polarized nature of their carbon-carbon triple bond, which is influenced by the nitrogen atom.
General synthetic routes to ynamides, such as copper-catalyzed cross-coupling reactions, are presumed to be applicable for the synthesis of this compound. Spectroscopic characterization of ynamides typically reveals characteristic signals in NMR and IR spectroscopy, which can be predicted for the title compound. The reactivity of ynamides is rich and varied, encompassing cycloaddition reactions, metal-catalyzed transformations, and reactions with electrophiles and nucleophiles. These established reaction patterns for ynamides suggest a wide range of potential synthetic applications for this compound, particularly in the construction of heterocyclic systems.
Identification of Unexplored Reactivity and Novel Synthetic Opportunities
The unique electronic properties imparted by the pyridin-4-yl group, a relatively electron-poor heteroaromatic system, offer avenues for unexplored reactivity of this compound compared to ynamides bearing electron-rich aryl or alkyl substituents. The nitrogen atom of the pyridine (B92270) ring can act as a ligand for metal catalysts, potentially leading to novel intramolecular catalytic processes.
Specific areas for future exploration include:
Intramolecular Catalysis: The pyridinyl nitrogen could coordinate to a metal center, bringing it in proximity to the ynamide functionality and facilitating unique intramolecular cyclization or rearrangement reactions.
Switchable Reactivity: Protonation or alkylation of the pyridinyl nitrogen would significantly alter the electronic properties of the ynamide, potentially serving as a switch to control its reactivity in a desired manner.
Synthesis of Novel Heterocyclic Scaffolds: The combination of the ynamide and pyridine moieties in one molecule provides a unique template for the synthesis of novel fused heterocyclic systems with potential biological activity. For example, intramolecular reactions involving both the ynamide and the pyridine ring could lead to the formation of indolizine-like structures.
Future Potential for Advanced Applications in Catalysis and Materials Science
The structural features of this compound suggest its potential utility in the development of advanced materials and novel catalytic systems.
Ligand Development: The bidentate nature of this compound, with potential coordination sites at the pyridinyl nitrogen and the alkyne, makes it an interesting candidate for the development of novel ligands for transition metal catalysis. Such ligands could find applications in cross-coupling reactions, asymmetric catalysis, and polymerization.
Functional Materials: The rigid, linear structure of the but-2-ynamide (B6235448) fragment combined with the polar pyridine ring could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine unit can also be used to tune the solubility and self-assembly properties of resulting materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen to coordinate to metal ions makes this compound a potential building block for the construction of coordination polymers and MOFs. The ynamide functionality could be further modified post-synthesis to introduce additional functionality within the framework.
Prospects for Methodological Advancements in Characterization and Computational Modeling
Further investigation into this compound will necessitate the use of advanced characterization techniques and computational modeling to fully understand its properties and reactivity.
Advanced Spectroscopic and Crystallographic Studies: Detailed 2D NMR studies and single-crystal X-ray diffraction analysis would provide definitive structural information and insight into the solid-state packing and intermolecular interactions of the molecule.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic structure of the molecule, its spectroscopic properties, and the reaction pathways for its various potential transformations. Such studies would be invaluable in guiding experimental design and understanding the underlying mechanisms of its reactivity.
In-situ Reaction Monitoring: Techniques such as in-situ IR and NMR spectroscopy could be used to monitor the course of reactions involving this compound, providing valuable kinetic and mechanistic data.
Q & A
Q. What are the optimal synthetic routes for N-(pyridin-4-yl)but-2-ynamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves coupling 4-aminopyridine with but-2-ynoic acid derivatives. Activation of the carboxylic acid using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or EDCI in the presence of a base (e.g., DIPEA) under anhydrous conditions is recommended. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR in deuterated DMSO or CDCl resolve the pyridine ring protons (δ 8.2–8.8 ppm) and alkyne protons (sharp singlet near δ 2.5–3.0 ppm).
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (with TWIN/BASF commands for handling twinning) provides bond-length accuracy and confirms the planar geometry of the pyridine-ynamide system. Hydrogen-bonding networks can be visualized using ORTEP .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer : Common impurities include unreacted 4-aminopyridine or hydrolyzed intermediates. LC-MS or TLC (silica, UV detection) monitors reaction progress. Recrystallization from ethanol/water mixtures removes polar byproducts. Quantitative analysis via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
Advanced Research Questions
Q. How should crystallographers address twinning and anisotropic displacement in this compound crystals?
- Methodological Answer : Twinning, as observed in related pyridine derivatives (e.g., ), requires using SHELXL’s TWIN/BASF commands to refine twin fractions. Anisotropic displacement parameters are modeled with the RIGU restraint. WinGX provides graphical validation of thermal ellipsoids and H-bonding networks. For severe twinning, high-resolution synchrotron data (λ = 0.7–1.0 Å) improves structure determination .
Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies between experimental NMR shifts and DFT-calculated values (e.g., Gaussian 16/B3LYP/6-311++G**) may arise from solvent effects or dynamic proton exchange. Include explicit solvent molecules in computational models. Validate via variable-temperature NMR to detect exchange broadening. Cross-check with -labeling or 2D NOESY for conformational analysis .
Q. What computational strategies predict the biological interactions of this compound with neurotransmitter receptors?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using receptor structures (e.g., dopamine D2 receptor PDB: 6CM4) identifies binding poses. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes. Pharmacophore modeling highlights critical interactions (e.g., pyridine N as H-bond acceptor, alkyne as hydrophobic anchor) .
Q. What hypotheses exist about the biological activity of this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., ’s MP-10) suggest potential modulation of monoamine transporters or enzyme inhibition (e.g., MAO-B). Design in vitro assays:
- Radioligand binding : Screen against -dopamine uptake in synaptosomes.
- Kinase inhibition : Use ADP-Glo™ assay for kinase panels.
Validate hits with dose-response curves (IC) and selectivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
